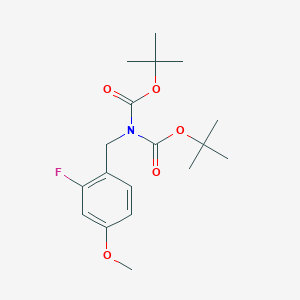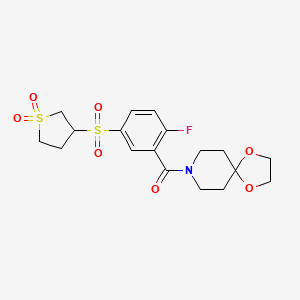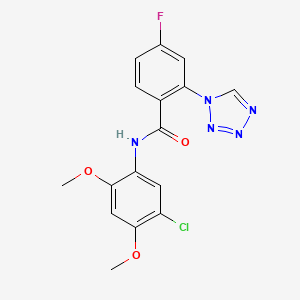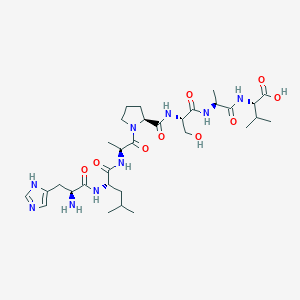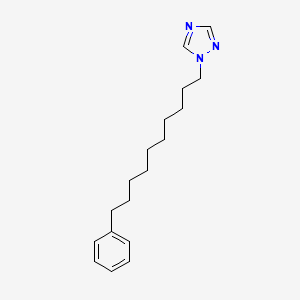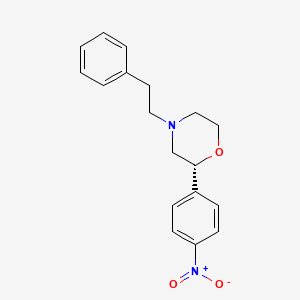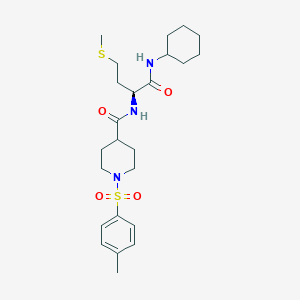![molecular formula C11H6BrN3O2S B12619049 2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole CAS No. 944581-13-9](/img/structure/B12619049.png)
2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of bromine and nitro groups on the phenyl ring enhances its reactivity and potential for further functionalization.
Méthodes De Préparation
The synthesis of 2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the imidazole intermediate with a thioamide under suitable conditions.
Bromination and Nitration: The final steps involve the bromination of the thiazole ring and nitration of the phenyl ring to obtain the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the thiazole ring, to form sulfoxides or sulfones.
Common reagents used in these reactions include nickel catalysts, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and other functional materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with essential thiols within the bacterial cell . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole can be compared with other similar compounds, such as:
2-Bromo-1,3-thiazole: This compound shares the thiazole ring but lacks the imidazole and nitro-phenyl groups, resulting in different reactivity and applications.
4-(4-Bromophenyl)-thiazol-2-amine: This compound has a similar bromophenyl-thiazole structure but differs in the position and type of substituents, leading to variations in biological activity.
The uniqueness of this compound lies in its combined imidazole and thiazole rings, along with the presence of both bromine and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
944581-13-9 |
|---|---|
Formule moléculaire |
C11H6BrN3O2S |
Poids moléculaire |
324.16 g/mol |
Nom IUPAC |
2-bromo-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H6BrN3O2S/c12-10-6-14-5-9(13-11(14)18-10)7-1-3-8(4-2-7)15(16)17/h1-6H |
Clé InChI |
OGWPTVFNLPTRTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN3C=C(SC3=N2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


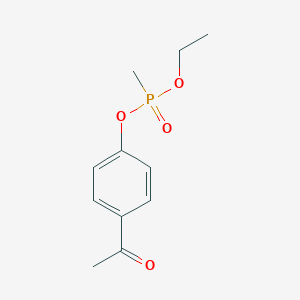
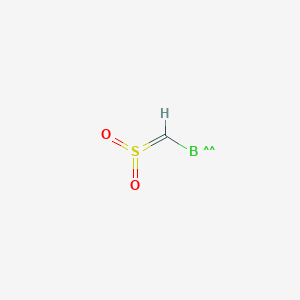

![14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid](/img/structure/B12618975.png)
